molecular formula C10H7Cl2N3O B14695703 2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile CAS No. 28317-61-5

2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile

Katalognummer: B14695703
CAS-Nummer: 28317-61-5
Molekulargewicht: 256.08 g/mol
InChI-Schlüssel: OZRKRMXJBJTXRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile is a chemical compound that belongs to the class of hydrazinylidene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound is characterized by the presence of a dichlorophenyl group attached to a hydrazinylidene moiety, which is further connected to a butanenitrile group.

Vorbereitungsmethoden

The synthesis of 2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile typically involves the reaction of 3,4-dichlorophenylhydrazine with an appropriate nitrile compound under controlled conditions. One common method involves the condensation of 3,4-dichlorophenylhydrazine with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to yield the desired product . The reaction is usually carried out in an organic solvent, such as ethanol, at elevated temperatures to facilitate the formation of the hydrazinylidene linkage.

Analyse Chemischer Reaktionen

2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile involves the inhibition of key enzymes and pathways in bacterial cells. For example, it has been shown to inhibit sortase A transpeptidase, an enzyme crucial for the formation of biofilms in Staphylococcus aureus . By inhibiting this enzyme, the compound prevents the bacteria from forming protective biofilms, making them more susceptible to conventional antibiotics.

Vergleich Mit ähnlichen Verbindungen

2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile can be compared to other hydrazinylidene derivatives, such as:

Eigenschaften

CAS-Nummer

28317-61-5

Molekularformel

C10H7Cl2N3O

Molekulargewicht

256.08 g/mol

IUPAC-Name

N-(3,4-dichloroanilino)-2-oxopropanimidoyl cyanide

InChI

InChI=1S/C10H7Cl2N3O/c1-6(16)10(5-13)15-14-7-2-3-8(11)9(12)4-7/h2-4,14H,1H3

InChI-Schlüssel

OZRKRMXJBJTXRY-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.